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molecular formula C12H13ClFNO B8437014 1-(3-Chloro-4-fluorobenzyl)piperidin-2-one

1-(3-Chloro-4-fluorobenzyl)piperidin-2-one

Cat. No. B8437014
M. Wt: 241.69 g/mol
InChI Key: GLVSMFKJMWHRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598264B2

Procedure details

1-(3-Chloro-4-fluorobenzyl)piperidin-2-one (340 g, 1.41 mol) was dissolved in THF (5 L) and cooled to −20° C. under nitrogen. LHMDS (3.09 L, 3.09 mol, 1M in THF) was added over 40 minutes keeping the temperature at −20° C. and aged for 1 hr at −20° C. The methyl benzene sulfonate (231 mL, 1.69 mol) was added over 30 minutes, again keeping the internal temperature at −20° C. The reaction was aged for 30 minutes at −20° C. and LCMS showed the reaction complete. The reaction mixture was diluted with 4 L EtOAc and washed with four 2 L portions of distilled H2O. The organic layer was concentrated and the residue was dissolved in 4 L toluene. Na2CO3 (500 g) was added and the reaction heated to 100° C. for 1 hour. LCMS showed the reaction complete. The residue was diluted with 4 L EtOAc and washed with four 2 L portions of distilled water. The organic layer was concentrated and the residue purified by flash chromatography on silica eluting with a gradient of 0-60% EtOAc/heptane. The product was isolated as an oil.
Quantity
340 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Name
Quantity
3.09 L
Type
reactant
Reaction Step Two
Quantity
231 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[F:16])[CH2:5][N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:12].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.C1(S(OC)(=O)=O)C=CC=CC=1>C1COCC1.CCOC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[F:16])[CH2:5][N:6]1[CH2:11][CH2:10][CH:9]=[CH:8][C:7]1=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
340 g
Type
reactant
Smiles
ClC=1C=C(CN2C(CCCC2)=O)C=CC1F
Name
Quantity
5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.09 L
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Step Three
Name
Quantity
231 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)OC
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −20° C.
CUSTOM
Type
CUSTOM
Details
at −20° C
WAIT
Type
WAIT
Details
The reaction was aged for 30 minutes at −20° C.
Duration
30 min
WASH
Type
WASH
Details
washed with four 2 L portions of distilled H2O
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 4 L toluene
ADDITION
Type
ADDITION
Details
Na2CO3 (500 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated to 100° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The residue was diluted with 4 L EtOAc
WASH
Type
WASH
Details
washed with four 2 L portions of distilled water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica eluting with a gradient of 0-60% EtOAc/heptane
CUSTOM
Type
CUSTOM
Details
The product was isolated as an oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=C(CN2C(C=CCC2)=O)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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